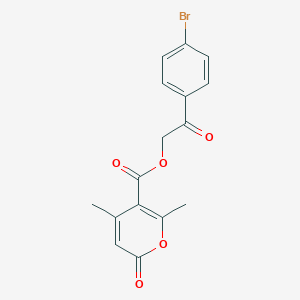
2-(4-bromophenyl)-2-oxoethyl 4,6-dimethyl-2-oxo-2H-pyran-5-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-bromophenyl)-2-oxoethyl 4,6-dimethyl-2-oxo-2H-pyran-5-carboxylate, commonly known as BDP, is a compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. BDP is a synthetic compound that belongs to the class of pyranocarboxylic acid derivatives. It has been studied for its potential use as a therapeutic agent in various diseases, including cancer, inflammation, and neurodegenerative disorders.
Mecanismo De Acción
The mechanism of action of BDP is not fully understood. However, it has been suggested that BDP exerts its effects by inhibiting various signaling pathways involved in inflammation and cancer. It has been found to inhibit the activation of NF-κB, a transcription factor that plays a key role in the regulation of inflammation and cancer. BDP has also been shown to induce apoptosis in cancer cells by activating the caspase cascade.
Biochemical and Physiological Effects:
BDP has been found to have various biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines, such as TNF-α and IL-6, in vitro and in vivo. BDP has also been found to inhibit the growth of cancer cells and induce apoptosis. In addition, BDP has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
BDP has several advantages for use in laboratory experiments. It is a synthetic compound that can be easily synthesized in large quantities, making it readily available for research. BDP has also been found to be stable under various conditions, making it suitable for use in various assays. However, BDP has some limitations, such as its low solubility in water, which can limit its use in some experiments.
Direcciones Futuras
There are several future directions for the research on BDP. One potential area of research is the development of BDP-based therapeutics for the treatment of cancer and inflammation. Another area of research is the investigation of the neuroprotective effects of BDP in various neurodegenerative disorders. Furthermore, the development of new synthetic routes for BDP could lead to the discovery of new analogs with improved properties. Overall, the research on BDP has the potential to lead to the development of new therapeutic agents for the treatment of various diseases.
Métodos De Síntesis
BDP can be synthesized through a multi-step process that involves the reaction of 4-bromobenzaldehyde with 2-oxo-2H-pyran-5-carboxylic acid in the presence of a base. The resulting product is then subjected to further reactions to yield the final compound. The synthesis of BDP has been optimized to achieve high yields and purity, making it suitable for various research applications.
Aplicaciones Científicas De Investigación
BDP has been extensively studied for its potential applications in various fields of scientific research. It has been found to have anti-inflammatory, anti-cancer, and neuroprotective properties. BDP has been shown to inhibit the production of pro-inflammatory cytokines, which are responsible for the development of various inflammatory diseases. It has also been found to induce cell death in cancer cells, making it a potential therapeutic agent for the treatment of cancer.
Propiedades
Nombre del producto |
2-(4-bromophenyl)-2-oxoethyl 4,6-dimethyl-2-oxo-2H-pyran-5-carboxylate |
|---|---|
Fórmula molecular |
C16H13BrO5 |
Peso molecular |
365.17 g/mol |
Nombre IUPAC |
[2-(4-bromophenyl)-2-oxoethyl] 2,4-dimethyl-6-oxopyran-3-carboxylate |
InChI |
InChI=1S/C16H13BrO5/c1-9-7-14(19)22-10(2)15(9)16(20)21-8-13(18)11-3-5-12(17)6-4-11/h3-7H,8H2,1-2H3 |
Clave InChI |
YUWYSEPKTFFSLW-UHFFFAOYSA-N |
SMILES |
CC1=CC(=O)OC(=C1C(=O)OCC(=O)C2=CC=C(C=C2)Br)C |
SMILES canónico |
CC1=CC(=O)OC(=C1C(=O)OCC(=O)C2=CC=C(C=C2)Br)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-ethoxy-8-fluoro-5H-pyrimido[5,4-b]indole](/img/structure/B259546.png)
![N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)bicyclo[2.2.1]heptane-2-carboxamide](/img/structure/B259547.png)

![2-[4-(Benzylimino)-1,4-dihydro-1-pyridylmethyl]benzonitrile](/img/structure/B259551.png)
![2-(4-bromophenyl)-N-[3-(dimethylamino)propyl]acetamide](/img/structure/B259554.png)







![N-[2-(methyloxy)cyclohexyl]cycloheptanamine](/img/structure/B259574.png)
![2-amino-4-(4-hydroxy-3-methoxyphenyl)-4H-benzo[h]chromene-3-carbonitrile](/img/structure/B259577.png)